molecular formula C18H30O3 B14199699 18-Hydroxyoctadeca-2,4,6-trienoic acid CAS No. 873072-89-0

18-Hydroxyoctadeca-2,4,6-trienoic acid

Cat. No.: B14199699
CAS No.: 873072-89-0
M. Wt: 294.4 g/mol
InChI Key: ZALZJWKAEHMXRH-UHFFFAOYSA-N
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Description

18-Hydroxyoctadeca-2,4,6-trienoic acid is a unique fatty acid derivative characterized by the presence of hydroxyl and conjugated triene functionalities. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Hydroxyoctadeca-2,4,6-trienoic acid typically involves the oxidation of octadecatrienoic acids. For instance, enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in red algae can yield this compound . The reaction conditions often include the use of specific enzymes that facilitate the oxidation process, leading to the formation of the hydroxyl group at the 18th carbon position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the enzymatic oxidation process or developing chemical synthesis routes that can be scaled up efficiently.

Chemical Reactions Analysis

Types of Reactions

18-Hydroxyoctadeca-2,4,6-trienoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional hydroxyl or keto groups.

    Reduction: Reduction reactions can convert the triene system into a more saturated form.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

Major products formed from these reactions include various hydroxylated or keto derivatives, as well as saturated fatty acids depending on the specific reaction conditions employed .

Scientific Research Applications

18-Hydroxyoctadeca-2,4,6-trienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 18-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate lipid signaling pathways by acting as a ligand for certain receptors or enzymes involved in lipid metabolism. The hydroxyl group at the 18th position plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and conjugated triene system, which confer distinct chemical and biological properties

Properties

CAS No.

873072-89-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

18-hydroxyoctadeca-2,4,6-trienoic acid

InChI

InChI=1S/C18H30O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h6,8,10,12,14,16,19H,1-5,7,9,11,13,15,17H2,(H,20,21)

InChI Key

ZALZJWKAEHMXRH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CC=CC=CC(=O)O)CCCCCO

Origin of Product

United States

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